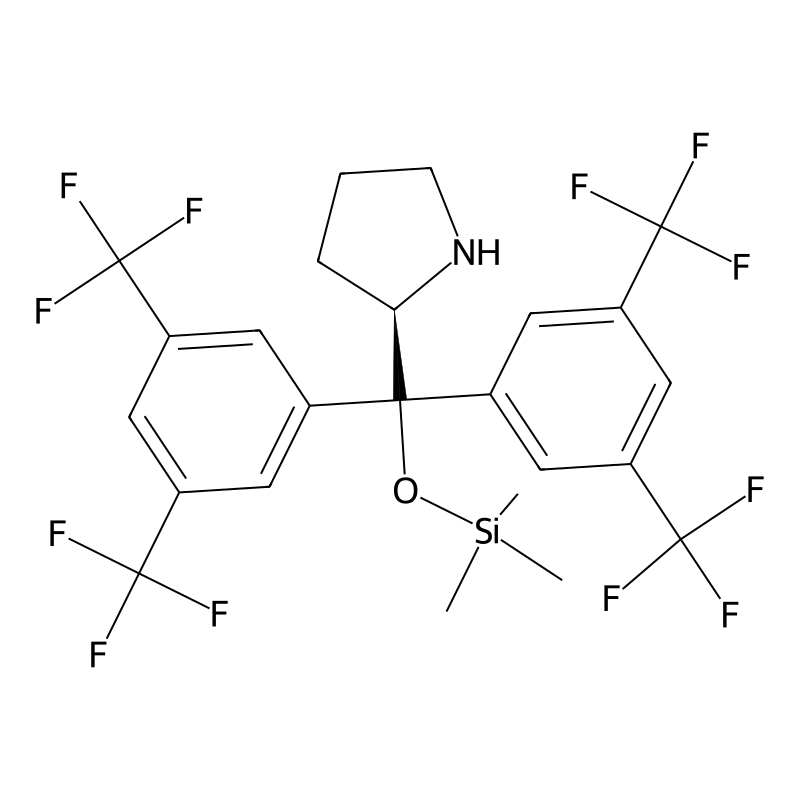

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine, also known as (R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether, is a compound belonging to the class of diarylprolinol silyl ethers. This class of molecules has gained significant attention in scientific research due to its ability to act as organocatalysts. [, ]

Organocatalysis

Organocatalysts are organic molecules that can accelerate chemical reactions without being consumed in the process. They offer several advantages over traditional metal-based catalysts, including:

- Lower cost and environmental impact

- Broader substrate compatibility

- Higher enantioselectivity, meaning they can preferentially produce one specific stereoisomer of a product []

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine has been shown to be a particularly effective organocatalyst for a variety of bond-forming reactions, including:

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a bis(trifluoromethyl)phenyl moiety and a trimethylsilyl ether. This compound is notable for its trifluoromethyl groups, which confer distinct electronic properties and enhance lipophilicity, making it of interest in various chemical and biological applications.

- No data on the specific hazards or toxicity of this compound is currently available. However, trimethylsilyl chlorides, commonly used precursors for introducing trimethylsilyl groups, are known to be flammable, irritating to the skin and eyes, and can react with water to release hazardous fumes. It is advisable to handle this compound with appropriate personal protective equipment and consult safety data sheets (SDS) for similar trimethylsilyl-containing compounds for general handling precautions.

- Nucleophilic Substitution: The trimethylsilyl group can be replaced by various nucleophiles, allowing for functionalization.

- Electrophilic Aromatic Substitution: The presence of trifluoromethyl groups on the aromatic rings can influence the reactivity of the compound, making it susceptible to electrophilic attack.

- Reduction Reactions: The compound may undergo reduction processes, particularly if it contains unsaturated bonds or can be oxidized to form different derivatives.

Synthesis of (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine can be achieved through several methods:

- Direct Alkylation: Pyrrolidine can be alkylated using a suitable alkyl halide containing the bis(trifluoromethyl)phenyl group.

- Silylation Reactions: The introduction of the trimethylsilyl group can be performed via silylation of hydroxyl precursors using silylating agents like trimethylsilyl chloride.

- Multi-step Synthesis: A more complex route may involve multiple steps including the formation of intermediates that are subsequently transformed into the final product through selective reactions.

The unique properties of (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine make it suitable for various applications:

- Pharmaceutical Development: Its potential biological activities may lead to applications in drug development.

- Material Science: The compound's stability and electronic properties could be harnessed in developing advanced materials or coatings.

- Chemical Intermediates: It may serve as an intermediate in the synthesis of more complex molecules in organic chemistry.

Interaction studies involving (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine would focus on:

- Binding Affinity: Evaluating how well this compound binds to specific biological targets such as enzymes or receptors.

- Mechanism of Action: Understanding how it exerts its biological effects at the molecular level.

- Toxicity Assessments: Investigating any potential cytotoxic effects or adverse interactions with other compounds.

Several compounds share structural similarities with (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,5-Bis(trifluoromethyl)aniline | Aniline derivative with trifluoromethyl groups | Strong electron-withdrawing effects enhancing reactivity |

| Pyrrolidine | Simple cyclic amine | Basic nitrogen atom allows for diverse reactions |

| Trifluoromethylbenzene | Benzene derivative with trifluoromethyl substituent | High lipophilicity and unique electronic properties |

The uniqueness of (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine lies in its combination of a pyrrolidine ring with multiple trifluoromethyl-substituted aromatic groups and a trimethylsilyloxy moiety, which collectively enhance its potential for diverse chemical reactivity and biological activity compared to simpler analogs.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant